6-Fluoro-4-hydroxychroman-2-carboxamide
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Overview
Description
6-Fluoro-4-hydroxychroman-2-carboxamide is a fluorinated organic compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carboxamide group attached to a chroman ring structure. It is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxychroman-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the chroman ring structure.
Hydroxylation: Addition of the hydroxyl group to the chroman ring.
Carboxamidation: Formation of the carboxamide group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow reactors, to achieve higher yields and purity. These methods often employ hydrogenation and bromination steps, followed by fluorination and carboxamidation .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxychroman-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-fluoro-4-oxochroman-2-carboxamide .
Scientific Research Applications
6-Fluoro-4-hydroxychroman-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxychroman-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide): An antiviral drug that selectively inhibits RNA-dependent RNA polymerase
T-1105 (3-hydroxypyrazine-2-carboxamide): Another antiviral compound with a similar mechanism of action.
Uniqueness
6-Fluoro-4-hydroxychroman-2-carboxamide is unique due to its chroman ring structure, which imparts distinct chemical and biological properties compared to other fluorinated carboxamides. Its combination of a fluorine atom, hydroxyl group, and carboxamide group makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C10H10FNO3 |
---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C10H10FNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-3,7,9,13H,4H2,(H2,12,14) |
InChI Key |
CEXPRWNIWYMOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)F)OC1C(=O)N)O |
Origin of Product |
United States |
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